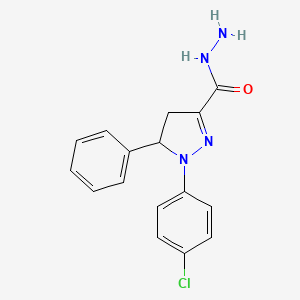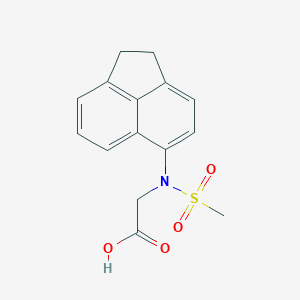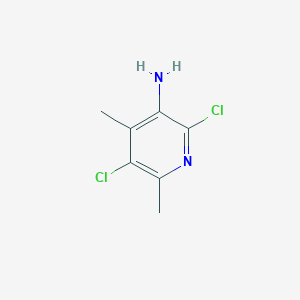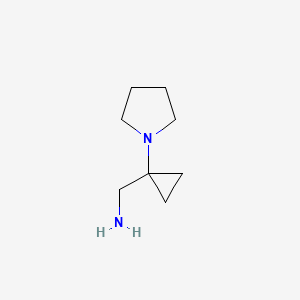
2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride
Descripción general
Descripción
2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride is a versatile chemical compound with the CAS Number: 1803597-45-6 . It has a molecular weight of 253.15 . This compound finds applications in diverse scientific research areas. Its unique properties enable its use in the synthesis of pharmaceuticals, agrochemicals, and materials with potential in various fields, including medicine and catalysis.
Synthesis Analysis
The synthesis of sulfonyl chlorides typically involves the reaction of an aromatic compound with chlorosulfonic acid . The electrophilic aromatic substitution is a common reaction mechanism in the synthesis of sulfonyl chlorides . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The IUPAC name of this compound is 2-chloro-5-isopropylbenzenesulfonyl chloride . The InChI code for this compound is 1S/C9H10Cl2O2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3 .Chemical Reactions Analysis
Electrophilic aromatic substitution is a common reaction involving aromatic rings like benzene . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.15 . It is soluble in alcohol and diethyl ether, but insoluble in cold water .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its sulfonyl chloride group is reactive and can be used to introduce sulfonamide functionality into molecules, which is a common feature in many drugs due to its stability and bioactive properties .
Agrochemical Production
In agrochemistry, 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride serves as an intermediate in the creation of pesticides and herbicides. The sulfonyl chloride moiety is often a key building block in these compounds, contributing to their effectiveness and specificity.
Catalysis
The compound finds application in catalysis research. It can act as a precursor for the synthesis of organosulfur compounds, which are known to be effective ligands and catalysts in various organic transformations.
Materials Science
Researchers in materials science may employ this chemical in the development of advanced materials. Its incorporation into polymers can lead to materials with unique properties such as enhanced thermal stability or specific interaction capabilities.
Analytical Chemistry
2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride: can be used as a derivatization agent in analytical chemistry to modify compounds, making them more detectable or quantifiable by certain analytical techniques .
Industrial Applications
Mecanismo De Acción
The mechanism of action for electrophilic aromatic substitution involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYZJCRHYWTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803597-45-6 | |
| Record name | 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)



